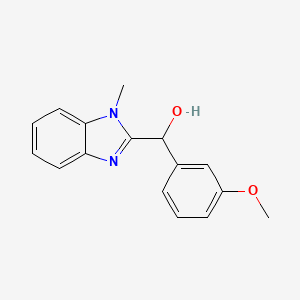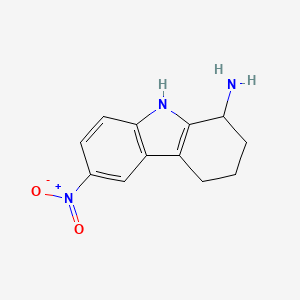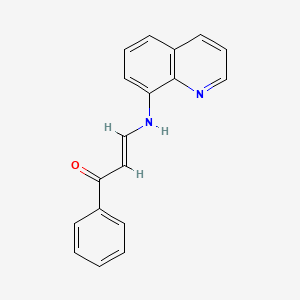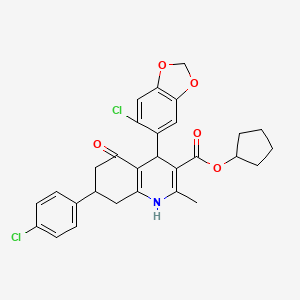![molecular formula C12H17ClOS B5110459 1-chloro-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5110459.png)
1-chloro-2-[3-(isopropylthio)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-[3-(isopropylthio)propoxy]benzene, also known as CIPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CIPPB belongs to the class of compounds called arylaminoalcohols, which have been found to exhibit various biological activities. In
作用機序
1-chloro-2-[3-(isopropylthio)propoxy]benzene exerts its biological activity by binding to specific targets in the body, such as enzymes and receptors. The exact mechanism of action of 1-chloro-2-[3-(isopropylthio)propoxy]benzene is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. 1-chloro-2-[3-(isopropylthio)propoxy]benzene has been found to inhibit the activity of PDE5 by binding to its catalytic site, preventing the hydrolysis of cyclic guanosine monophosphate (cGMP). This results in the accumulation of cGMP, which in turn leads to the relaxation of smooth muscles in blood vessels.
Biochemical and Physiological Effects
1-chloro-2-[3-(isopropylthio)propoxy]benzene has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory activity on PDE5, 1-chloro-2-[3-(isopropylthio)propoxy]benzene has also been found to inhibit the activity of other enzymes, such as PDE6 and PDE11. 1-chloro-2-[3-(isopropylthio)propoxy]benzene has been found to exhibit vasodilatory effects in animal models, leading to increased blood flow and reduced blood pressure. 1-chloro-2-[3-(isopropylthio)propoxy]benzene has also been found to exhibit anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
1-chloro-2-[3-(isopropylthio)propoxy]benzene has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in drug development. However, 1-chloro-2-[3-(isopropylthio)propoxy]benzene also has some limitations, including its low solubility in aqueous solutions and its potential toxicity. Careful handling and disposal procedures should be followed when working with 1-chloro-2-[3-(isopropylthio)propoxy]benzene.
将来の方向性
There are several future directions for research on 1-chloro-2-[3-(isopropylthio)propoxy]benzene. One potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Another direction is the development of more potent and selective analogs of 1-chloro-2-[3-(isopropylthio)propoxy]benzene, which may exhibit improved pharmacological properties. Finally, the elucidation of the exact mechanism of action of 1-chloro-2-[3-(isopropylthio)propoxy]benzene may provide insights into the development of new drugs targeting the same pathways.
合成法
1-chloro-2-[3-(isopropylthio)propoxy]benzene can be synthesized through a multistep reaction starting from commercially available 2-chloro-5-nitrophenol. The synthesis involves the reduction of the nitro group, followed by the substitution of the chlorine atom with the isopropylthio group, and finally, the etherification of the resulting compound with 3-chloro-2-propanol. The final product is obtained after purification through column chromatography.
科学的研究の応用
1-chloro-2-[3-(isopropylthio)propoxy]benzene has been found to exhibit potential applications in drug development due to its ability to modulate the activity of certain enzymes and receptors. One of the most promising applications of 1-chloro-2-[3-(isopropylthio)propoxy]benzene is its potential use as a therapeutic agent for the treatment of cardiovascular diseases. 1-chloro-2-[3-(isopropylthio)propoxy]benzene has been found to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of vascular tone. Inhibition of PDE5 results in the relaxation of smooth muscles in blood vessels, leading to increased blood flow and reduced blood pressure.
特性
IUPAC Name |
1-chloro-2-(3-propan-2-ylsulfanylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClOS/c1-10(2)15-9-5-8-14-12-7-4-3-6-11(12)13/h3-4,6-7,10H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCULVRHDQGXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(3-propan-2-ylsulfanylpropoxy)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5110382.png)
![3,5-di-tert-butyl-1'H,3'H,4H-spiro[cyclohexa-2,5-diene-1,2'-perimidin]-4-one](/img/structure/B5110389.png)




![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B5110417.png)

![3-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5110437.png)
![1-cycloheptyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5110439.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5110445.png)
![4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B5110464.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(5-methylbenzoic acid)](/img/structure/B5110470.png)
![2-(2-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B5110474.png)